(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
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Description
(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.401. The purity is usually 95%.
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Mechanism of Action
Target of action
The compounds contain structural features of both pyridine and phenyl rings, which are common in many bioactive molecules. These structures can interact with various biological targets such as enzymes, receptors, and ion channels .
Mode of action
The mode of action of a compound is determined by its chemical structure and the nature of its interaction with its biological target. For instance, the pyridine ring can act as a hydrogen bond acceptor, while the phenyl ring can participate in hydrophobic interactions .
Biochemical pathways
The exact biochemical pathways these compounds might affect are unknown without specific study. Compounds with similar structures have been found to affect a variety of biochemical pathways, including signal transduction, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. For example, the presence of polar groups (like the pyridine ring) can affect solubility and absorption, while the presence of metabolically labile groups can affect the compound’s metabolic stability .
Result of action
The result of a compound’s action on a cellular level can vary widely, from inducing cell death in the case of anticancer agents, to blocking signal transduction in the case of enzyme inhibitors .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
(3-pyridin-2-yloxyphenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c26-21(14-4-3-5-16(10-14)27-20-6-1-2-9-23-20)25-15-7-8-19(25)17-12-22-13-24-18(17)11-15/h1-6,9-10,12-13,15,19H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNARJYKLHRLGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC(=CC=C4)OC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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